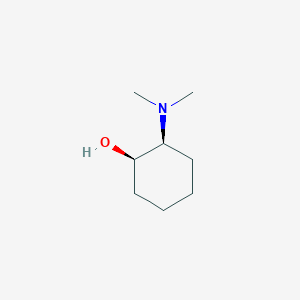
(1R,2S)-2-(dimethylamino)cyclohexan-1-ol
Übersicht
Beschreibung
(1R,2S)-2-(dimethylamino)cyclohexan-1-ol: is an organic compound with the molecular formula C8H17NO and a molecular weight of 143.2267 g/mol . It is a stereoisomer of cyclohexanol, characterized by the presence of a dimethylamino group attached to the second carbon of the cyclohexanol ring in the cis configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(dimethylamino)cyclohexan-1-ol typically involves the reaction of cyclohexanone with dimethylamine under specific conditions. One common method is the reductive amination of cyclohexanone using dimethylamine and a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert solvent like ethanol or methanol at a controlled temperature to ensure the formation of the desired cis isomer.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: (1R,2S)-2-(dimethylamino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone, while reduction can produce various amines .
Wissenschaftliche Forschungsanwendungen
(1R,2S)-2-(dimethylamino)cyclohexan-1-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (1R,2S)-2-(dimethylamino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity . These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
trans-2-(Dimethylamino)Cyclohexanol: The trans isomer of the compound, differing in the spatial arrangement of the dimethylamino group.
Cyclohexanol: The parent compound without the dimethylamino group.
2-(Dimethylamino)Ethanol: A structurally similar compound with a shorter carbon chain.
Uniqueness: (1R,2S)-2-(dimethylamino)cyclohexan-1-ol is unique due to its specific stereochemistry, which can influence its chemical reactivity and biological activity. The cis configuration may result in different physical and chemical properties compared to its trans counterpart, making it valuable for specific applications .
Eigenschaften
Molekularformel |
C8H17NO |
|---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
(1R,2S)-2-(dimethylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-9(2)7-5-3-4-6-8(7)10/h7-8,10H,3-6H2,1-2H3/t7-,8+/m0/s1 |
InChI-Schlüssel |
UFUVLAQFZSUWHR-JGVFFNPUSA-N |
Isomerische SMILES |
CN(C)[C@H]1CCCC[C@H]1O |
Kanonische SMILES |
CN(C)C1CCCCC1O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














